Product packaging for Benzofuro[2,3-g]isoquinoline(Cat. No.:CAS No. 23985-77-5)

Benzofuro[2,3-g]isoquinoline

Cat. No.: B14009642
CAS No.: 23985-77-5
M. Wt: 219.24 g/mol
InChI Key: HWKSPPWEMLSRBD-UHFFFAOYSA-N
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Description

Benzofuro[2,3-g]isoquinoline is a sophisticated fused heterocyclic compound of significant interest in advanced chemical and pharmacological research. This structural motif is a subject of study in various fields, particularly in the development of new therapeutic agents and functional materials. Its core framework is related to a class of compounds known for exhibiting aggregation-induced emission (AIE) characteristics, which are valuable in the development of novel fluorescent probes and sensors . In medicinal chemistry, closely related structural analogs have demonstrated a range of promising biological activities. Research on benzofuro[3,2-c]quinoline derivatives has identified potent antileukemia activity against the MV-4-11 cell line (an acute myelocytic leukemia model), with one study highlighting a specific compound exhibiting an IC50 value of 0.12 µM and a high selectivity index towards cancer cells . Other studies on benzofuro[3,2-b]quinoline derivatives have shown potential as dual inhibitors targeting key enzymes like CDK2 and Topoisomerase I, indicating a multi-target mechanism of action that could be valuable in anticancer research . Furthermore, certain benzofuro[2,3-b]quinoline derivatives have been identified as a new class of antituberculosis agents with notable activity against Mycobacterium tuberculosis and low cytotoxicity, suggesting potential applications in infectious disease research . The isoquinoline scaffold, a key part of this compound's structure, is a privileged structure in natural products and pharmaceuticals, known for its diverse interactions with biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO B14009642 Benzofuro[2,3-g]isoquinoline CAS No. 23985-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23985-77-5

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

[1]benzofuro[2,3-g]isoquinoline

InChI

InChI=1S/C15H9NO/c1-2-4-14-12(3-1)13-7-11-9-16-6-5-10(11)8-15(13)17-14/h1-9H

InChI Key

HWKSPPWEMLSRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C4C=CN=CC4=C3

Origin of Product

United States

Synthetic Methodologies for Benzofuro 2,3 G Isoquinoline and Its Analogs

Classical Cyclization and Annulation Reactions

Traditional synthetic routes to benzofuroisoquinoline systems often rely on well-established cyclization and condensation methodologies. These methods typically involve the sequential construction of the fused ring system through intramolecular or intermolecular bond formation.

Intramolecular cyclization is a powerful strategy that involves the formation of a new ring from a single starting material containing all the necessary atoms. Anionic intramolecular cyclization has been successfully employed for the synthesis of benzofuro[3,2-c]isoquinoline derivatives. thieme-connect.comresearchgate.net In one such approach, the reaction is catalyzed by a base like potassium hydroxide (KOH), and it is believed to proceed through a cascade anionic annulation mechanism. thieme-connect.comresearchgate.net

Another classical approach involves the thermal rearrangement of an allyloxyisoquinoline followed by an acid-catalyzed cyclization. researchgate.net This sequence, known as the aromatic Claisen rearrangement and subsequent cyclization, has been used to prepare furo[2,3-f]isoquinolines. researchgate.net The process begins with the reaction of isoquinolin-5-ol with an allyl bromide to form the ether, which is then heated to induce rearrangement, followed by ring closure in the presence of an acid. researchgate.net

Method Starting Materials Key Reagents/Conditions Product
Anionic Intramolecular CyclizationSubstituted 2-alkynylaryl oxime derivativesBase (e.g., KOH)Benzofuro[3,2-c]isoquinoline derivatives
Aromatic Claisen Rearrangement & CyclizationIsoquinolin-5-ol, Allyl bromide1. Heat (thermal rearrangement) 2. Acid (cyclization)Furo[2,3-f]isoquinoline

Intermolecular strategies involve the reaction of two or more separate molecules to build the heterocyclic core. A notable example is the condensation reaction between methyl 2-(chloromethyl)-benzoate and substituted salicylonitriles. This is followed by an intramolecular cyclization of the resulting intermediate using a strong base like potassium tert-butoxide to yield substituted benzofuro[3,2-c]isoquinolin-5(6H)-ones. researchgate.net A similar sequence starting from 2-(chloromethyl)benzonitrile can be used to synthesize 5-aminobenzofuro[3,2-c]isoquinolines. researchgate.net

Starting Material 1 Starting Material 2 Key Reagents/Conditions Product
Methyl 2-(chloromethyl)-benzoateSubstituted salicylonitrilesPotassium tert-butoxideSubstituted benzofuro[3,2-c]isoquinolin-5(6H)-ones
2-(chloromethyl)benzonitrileSubstituted salicylonitrilesPotassium tert-butoxideSubstituted 5-aminobenzofuro[3,2-c]isoquinolines

Modern Catalytic Approaches

The development of modern catalytic systems has revolutionized the synthesis of complex heterocycles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition metals are widely used to catalyze the formation of C-C and C-N bonds crucial for constructing the benzofuroisoquinoline framework.

Palladium (Pd): Palladium catalysts have been used in cascade reactions to synthesize benzofuro[2,3-c]pyridine derivatives from 2-(cyanomethoxy)chalcones and aryl boronic acids. nih.gov Another method utilizes a Pd(TFA)₂/AgOAc co-catalyst system to activate double C-H bonds in 2-phenoxyquinoline substrates, leading to the formation of benzofuro[2,3-b]quinoline derivatives. google.com

Copper (Cu): Copper catalysis is effective for synthesizing various isoquinoline (B145761) and benzofuran (B130515) structures. A copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a facile route to isoquinolines and isoquinoline N-oxides. semanticscholar.org Additionally, CuI has been used to catalyze the synthesis of benzofuro[2,3-b]quinoline from 2-phenoxy-3-bromoquinoline. google.com

Gold (Au): Gold catalysts have demonstrated utility in regioselective cascade cycloisomerization reactions. Aza-enediynes can undergo a gold-catalyzed cyclization to produce dihydrobenzo[f]isoquinoline derivatives in excellent yields. rsc.org

Cobalt (Co) and Rhodium (Rh): Catalyst-controlled selectivity has been achieved in the reaction between 4-diazoisoquinolin-3-ones and salicylaldehydes. researchgate.net Using a Co(III) catalyst primarily yields benzofuro[2,3-c]isoquinolines, whereas a Rh(III) catalyst directs the reaction to form 5,6-dihydro-7H-benzo[c]benzofuro[2,3-e]azepin-7-ones. researchgate.net

Catalyst Reaction Type Starting Materials Product
Palladium (Pd(TFA)₂)C-H activation2-phenoxyquinoline derivativesBenzofuro[2,3-b]quinoline derivatives google.com
Copper (CuI)Intramolecular cyclization2-phenoxy-3-bromoquinolineBenzofuro[2,3-b]quinoline google.com
Gold (Au)Cascade cycloisomerizationAza-enediynesDihydrobenzo[f]isoquinoline derivatives rsc.org
Cobalt (Co(III))Cascade reaction4-diazoisoquinolin-3-ones, SalicylaldehydesBenzofuro[2,3-c]isoquinolines researchgate.net

Acid catalysis provides an alternative pathway for the synthesis of these heterocyclic systems, often proceeding through different mechanisms than metal-catalyzed reactions.

Brønsted Acids: Brønsted acids have been shown to effectively catalyze tandem condensation and cycloisomerization reactions. For example, the reaction of 2-alkynyl-4-hydroxybenzaldehydes with primary amines in the presence of a Brønsted acid like trifluoroacetic acid (CF₃COOH) affords 6(2H)-isoquinolinones in good to excellent yields. researchgate.netnih.gov This one-pot synthesis constructs two C-N bonds in a straightforward manner. researchgate.netnih.gov A Brønsted acid-mediated cascade reaction has also been developed to access 3-(2-bromoethyl)benzofurans, which are useful synthetic intermediates. nih.gov

Lewis Acids: Lewis acids such as aluminum trichloride (AlCl₃) can promote the synthesis of related heterocyclic structures. For instance, isoxazole derivatives can be synthesized from 2-methylquinoline derivatives using sodium nitrite, with AlCl₃ acting as the promoter, avoiding the need for transition metals. beilstein-journals.org

Cascade and Multicomponent Reactions

Cascade (or tandem) and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of multiple bonds and stereocenters in a single operation, reducing the number of synthetic steps and purification procedures.

Several of the modern catalytic approaches discussed above fall into this category. The gold-catalyzed cycloisomerization of aza-enediynes is a cascade process that rapidly builds molecular complexity. rsc.org Similarly, the selective synthesis of benzofuro[2,3-c]isoquinolines using Co(III) catalysis proceeds through a cascade reaction pathway. researchgate.net

A Pd(II)-catalyzed reaction of 2-(cyanomethoxy)chalcones with aryl boronic acids involves a cascade of C–C/C–C/C–N bond formations through steps like nitrile carbopalladation, intramolecular Michael addition, and cyclization to yield benzofuro[2,3-c]pyridines. nih.gov Furthermore, the Brønsted acid-catalyzed synthesis of 6(2H)-isoquinolinones from 2-alkynyl-4-hydroxybenzaldehydes and primary amines is a prime example of a two-component tandem reaction. researchgate.netnih.gov The development of cascade radical cyclization/intermolecular coupling reactions has also provided a mild and broadly applicable method for constructing complex benzofurylethylamine derivatives. nih.gov

Reaction Type Catalyst/Promoter Key Features Product Class
Cascade Radical CyclizationSingle-electron transfer (SET)Forms complex polycyclic benzofurans. nih.govBenzofurylethylamine derivatives
Metal-Catalyzed CascadeCo(III) or Rh(III)Catalyst controls product selectivity. researchgate.netBenzofuro[2,3-c]isoquinolines or Benzo-furoazepinones
Two-Component Tandem ReactionBrønsted AcidOne-pot synthesis, forms two C-N bonds. researchgate.netnih.gov6(2H)-isoquinolinones
Bimetallic CascadeRh(III)/Pd(II)Sequential NH/CH activation and cyclization. researchgate.netIsoquinolinone-fused quinoxalines

Diversity-Oriented Synthesis Strategies towards Benzofuro[2,3-g]isoquinoline Analogues

Diversity-oriented synthesis (DOS) is a powerful approach in medicinal chemistry that aims to generate collections of structurally diverse small molecules from a common starting material or intermediate. This strategy is particularly valuable for exploring the chemical space around a privileged scaffold like this compound to identify new compounds with interesting biological activities. While specific DOS strategies for the this compound skeleton are not extensively documented, approaches used for related fused isoquinoline and quinoline systems can be extrapolated.

A key feature of DOS is the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. For example, a multicomponent DOS approach has been developed for the synthesis of highly emissive tetracyclic isoquinolines. acs.org This three-step protocol begins with an Ugi four-component reaction, followed by either an intramolecular alkyne hydroarylation and alkene isomerization or a Pomeranz–Fritsch-type cyclization with a final intramolecular Heck reaction. acs.org This strategy allows for the introduction of diversity at multiple points in the molecular scaffold.

Another DOS strategy involves the development of facile, one-pot syntheses of fused heterocyclic systems. For instance, a one-pot synthesis of indolo[2,1-a]isoquinolines has been reported that proceeds through a tandem radical cyclization. nih.gov This approach allows for the efficient construction of the complex polycyclic framework. Similarly, multicomponent cascade cyclization reactions have been used to synthesize selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov

The concept of DOS can also be applied to generate libraries based on a common core structure with diverse functionalization. A review of synthetic approaches for fused quinolines highlights various methods for producing a wide range of polynuclear heterocyclic systems from quinoline building blocks. researchgate.net These methods are classified by the size of the fused ring and the number and type of heteroatoms, demonstrating a systematic approach to achieving structural diversity. researchgate.net

The application of DOS principles to the this compound scaffold would likely involve the development of multicomponent reactions that bring together precursors for the benzofuran and isoquinoline moieties in a single step. Alternatively, a common intermediate could be synthesized and then subjected to a variety of cyclization and functionalization reactions to generate a library of diverse analogues. The goal of such a strategy would be to explore a wide range of structural variations to identify compounds with novel properties.

Table 2: Examples of Diversity-Oriented Synthesis Strategies for Analogous Fused Heterocycles

Strategy Key Reactions Starting Materials Product Scaffolds
Multicomponent DOS Ugi four-component reaction, intramolecular hydroarylation/isomerization, Pomeranz–Fritsch cyclization, Heck reaction Various aldehydes, amines, isocyanides, and carboxylic acids Tetracyclic isoquinolines
One-pot Tandem Cyclization Radical cyclization Aryl indoles and a dioxolane Indolo[2,1-a]isoquinolines
Multicomponent Cascade Cyclization Intermolecular nucleophilic attack, intramolecular annulation, selenation/sulfenylation Isoquinolin-1-amine, acetophenones, 1,2-diphenyldiselane or sodium arylsulfinates Selenated and sulfenylated imidazo[2,1-a]isoquinolines

Chemical Reactivity and Derivatization of the Benzofuro 2,3 G Isoquinoline Core

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzofuro[2,3-g]isoquinoline core towards substitution reactions is highly regioselective, a direct consequence of the differing electron densities across the fused heterocyclic system. shahucollegelatur.org.inquimicaorganica.org

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attacks are predicted to occur on the more electron-rich portions of the molecule, namely the terminal benzene (B151609) ring and the furan (B31954) ring. The pyridine (B92270) moiety of the isoquinoline (B145761) system is electron-deficient due to the electronegative nitrogen atom, and is therefore generally deactivated towards electrophiles, with reactions typically requiring harsh conditions. imperial.ac.uk

Analogous to isoquinoline, electrophilic substitution on the this compound core is expected to favor positions 5 and 8 on its isoquinoline segment. shahucollegelatur.org.inquimicaorganica.org The stability of the cationic intermediate formed during the reaction dictates this preference. quimicaorganica.org Common electrophilic substitution reactions are anticipated as follows:

Nitration: Using a mixture of nitric acid and sulfuric acid (nitrating acid) is expected to introduce a nitro group (-NO2) at the C-5 or C-8 positions. shahucollegelatur.org.in

Halogenation: Bromination, in the presence of a Lewis acid like AlCl3, would likely yield the 5-bromo derivative. shahucollegelatur.org.in

Sulfonation: Treatment with oleum (B3057394) (fuming sulfuric acid) is predicted to install a sulfonic acid (-SO3H) group, again favoring the 5-position. shahucollegelatur.org.in

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Product
Nitration HNO₃, H₂SO₄ 5-Nitrothis compound and 8-Nitrothis compound
Bromination Br₂, AlCl₃ 5-Bromothis compound

Nucleophilic Substitution Reactions

In contrast to electrophilic substitution, nucleophilic reactions preferentially target the electron-deficient pyridine ring of the isoquinoline moiety. shahucollegelatur.org.in The most reactive site for nucleophilic attack in isoquinolines is the C-1 position. shahucollegelatur.org.iniust.ac.ir

Amination: The Chichibabin reaction, involving sodium amide (NaNH₂) in liquid ammonia, is a classic method for introducing an amino group at the C-1 position of isoquinoline, yielding 1-aminoisoquinoline. shahucollegelatur.org.in A similar reaction is plausible for the this compound core.

Organometallic Addition: Reagents like butyllithium (B86547) can add to the C-1 position, forming a dihydroisoquinoline intermediate that can be subsequently oxidized to the C-1 substituted product. shahucollegelatur.org.in

Displacement of Leaving Groups: A halogen atom located at the C-1 position is highly activated towards nucleophilic aromatic substitution (SNAr) and can be readily displaced by various nucleophiles, such as methoxide. shahucollegelatur.org.in

Oxidation and Reduction Chemistry

The response of the this compound system to oxidizing and reducing agents is dependent on the specific reagent and reaction conditions, with different parts of the molecule exhibiting varying sensitivities.

Oxidation

The constituent rings of the this compound core can undergo oxidative cleavage under strong conditions. For the parent isoquinoline, oxidation with potassium permanganate (B83412) (KMnO₄) can cleave either the benzene or the pyridine ring, depending on the substituents present. shahucollegelatur.org.in For instance, 5-aminoisoquinoline (B16527) undergoes oxidation of the benzene ring, whereas 5-nitroisoquinoline (B18046) experiences oxidation of the pyridine ring. shahucollegelatur.org.in The furan ring is also generally susceptible to oxidation. Milder oxidation, for example with peroxy acids, could lead to the formation of a this compound N-oxide, where the pyridine nitrogen is oxidized. This modification significantly alters the electronic properties and reactivity of the heterocyclic system.

Reduction

The electron-deficient pyridine ring is the most susceptible part of the molecule to reduction.

Catalytic Hydrogenation: This is a common method for reducing the pyridine ring. Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would likely reduce the pyridine portion to yield a tetrahydroisoquinoline derivative.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed to reduce the C=N bond within the pyridine ring. vanderbilt.edu

Table 2: Predicted Oxidation and Reduction Reactions

Reaction Type Reagents Predicted Outcome
Oxidation KMnO₄ Ring cleavage of pyridine or benzene moiety, depending on substituents
N-Oxidation Peroxy acids (e.g., m-CPBA) Formation of the corresponding N-oxide
Reduction H₂, Pd/C Selective reduction of the pyridine ring to a tetrahydro derivative

Functional Group Interconversions and Modifications

Once the this compound core is substituted with functional groups, a wide array of subsequent modifications are possible, drawing from standard organic synthesis methodologies. vanderbilt.eduub.edu These interconversions are crucial for creating diverse analogues for various applications.

Common transformations include:

Conversion of Hydroxyl Groups: A hydroxyl group (-OH) can be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., TsCl). ub.edu This sulfonate ester can then be displaced by a wide range of nucleophiles. ub.edu Alternatively, hydroxyl groups can be converted to halides using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. vanderbilt.edu

Modification of Halogen Groups: Halogens, particularly those at activated positions like C-1, can be displaced by nucleophiles (e.g., amines, alkoxides, cyanide) via SNAr reactions. shahucollegelatur.org.in They are also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Reactions of Nitriles: A nitrile (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. It can also be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation. vanderbilt.edu

Table 3: Examples of Functional Group Interconversions (FGI)

Starting Group Reagent(s) Resulting Group Reaction Type
-OH TsCl, pyridine -OTs Esterification
-OH SOCl₂ -Cl Halogenation
-Br (at C-1) NaOMe -OMe SNAr
-CN H₃O⁺, heat -COOH Hydrolysis

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity

As detailed in the preceding sections, reactions on the this compound core are highly regioselective.

Electrophilic Substitution: A strong preference exists for substitution on the terminal benzene ring (positions C-5 and C-8) and the furan ring over the deactivated pyridine ring. The precise outcome between the two electron-rich rings would depend on the reaction conditions and the specific electrophile used.

Nucleophilic Substitution: There is a pronounced regioselectivity for nucleophilic attack at the C-1 position of the isoquinoline moiety, which is the most electron-deficient carbon in the π-system. shahucollegelatur.org.iniust.ac.ir

Stereoselectivity

Stereochemical considerations become important when reactions create new chiral centers.

Reduction: The reduction of the pyridine ring to a tetrahydroisoquinoline derivative creates at least one new stereocenter. If the molecule already contains a chiral center, this reduction can proceed with diastereoselectivity, leading to a preferential formation of one diastereomer over the other. The choice of catalyst and reaction conditions can influence the stereochemical outcome of catalytic hydrogenations.

Reactions on Substituted Derivatives: For a this compound derivative that is already chiral, any subsequent reaction that creates a new stereocenter can be influenced by the existing chirality, potentially leading to a diastereoselective outcome.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuro 2,3 G Isoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and constitution of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete structural map can be assembled.

For instance, the structural confirmation of the isomeric compound 1-(4-methoxyphenyl)-benzofuro[2,3-c]pyridin-3-ol was achieved through comprehensive NMR analysis. researchgate.net The ¹H NMR spectrum confirms the presence of all 12 protons, while the ¹³C NMR spectrum accounts for all 18 carbon atoms in the structure. researchgate.net

Key features in the ¹H NMR spectrum include a singlet for the H4 proton at δ 6.97 ppm and a characteristic singlet for the methoxy (B1213986) group protons at δ 3.93 ppm. researchgate.net The aromatic protons of the benzofuran (B130515) and phenyl rings appear in the expected downfield region. Two-dimensional NMR experiments are crucial for unambiguous assignments. For example, Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the fused ring system and confirm the position of substituents. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-(4-methoxyphenyl)-benzofuro[2,3-c]pyridin-3-ol researchgate.net

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
4 6.97 (s) 99.9
6 7.95 (d) 122.9
7 7.39 (t) 124.6
8 7.56 (t) 121.0
9 7.69 (d) 112.1
2' & 6' 8.01 (d) 131.2
3' & 5' 7.14 (d) 114.8
OCH₃ 3.93 (s) 55.5
1 - 142.1
3 - 158.5
4a - 148.9
5a - 129.5
9a - 155.6
9b - 117.8
1' - 124.5
4' - 161.9

Spectra recorded in DMSO-d₆. (s = singlet, d = doublet, t = triplet)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For benzofuro-isoquinoline type structures, IR spectra can confirm the presence of key functionalities.

In derivatives like 1-(4-methoxyphenyl)-benzofuro[2,3-c]pyridin-3-ol , the hydroxyl group (-OH) of the pyridinol tautomer would give rise to a broad absorption band in the region of 3400-3200 cm⁻¹. The C=N and C=C stretching vibrations from the fused aromatic and heterocyclic rings typically appear in the 1650-1450 cm⁻¹ region. The C-O stretching vibrations associated with the furan (B31954) ring and any ether linkages (like a methoxy group) are expected in the 1260-1000 cm⁻¹ range. mdpi.com

Table 2: Characteristic IR Absorption Bands for Benzofuro-isoquinoline Type Structures

Wavenumber (cm⁻¹) Intensity Assignment
3400–3200 Broad O-H stretch (for hydroxylated derivatives)
3100–3000 Medium-Weak Aromatic C-H stretch
1620–1580 Medium-Strong C=N stretch (isoquinoline ring)
1600–1450 Medium-Strong Aromatic C=C ring stretch
1260–1200 Strong Aryl C-O stretch (furan ring)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For newly synthesized benzofuro[2,3-c]pyridin-3-ol derivatives, HRMS is used to confirm that the desired product has been formed. researchgate.net The experimentally measured mass is compared to the calculated mass for the expected molecular formula, with a very small mass error (typically <5 ppm) confirming the composition. researchgate.net For the parent compound 1-phenyl-benzofuro[2,3-c]pyridin-3-ol , the molecular ion peak in the mass spectrum would confirm its molecular weight.

Table 3: Example of HRMS Data for a Benzofuro-isoquinoline Derivative

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The fused aromatic system of the benzofuro-isoquinoline core is relatively stable, but cleavage of substituent groups can provide clues to the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The absorption maxima (λ_max) provide information about the extent of the conjugated π-electron system in the molecule.

The extended aromatic system of benzofuro-isoquinoline derivatives results in characteristic absorption bands in the UV region. A study on a series of benzofuro[2,3-c]pyridin-3-ol derivatives showed multiple absorption bands, with the longest wavelength absorption maximum (λ_abs) being significantly influenced by the nature of the substituents on the phenyl ring. nih.gov Electron-donating or -withdrawing groups can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively. For example, introducing a dimethylamine (B145610) group (an electron-donating group) at the para-position of the phenyl ring results in a significant bathochromic shift compared to an unsubstituted phenyl ring. nih.gov

Table 4: UV-Vis Absorption Maxima for Selected 1-Aryl-benzofuro[2,3-c]pyridin-3-ol Derivatives in DMSO nih.gov

Compound Substituent (at C1-phenyl ring) λ_abs (nm)
H 352
4-Methoxy 362
4-Fluoro 353
4-(Trifluoromethyl) 358

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

For complex, rigid molecules like benzofuro-isoquinolines, this technique confirms the connectivity and planarity of the fused ring system. Analysis of the crystal structure of a related isomer, 1-phenyl nih.govbenzofuro[3,2-c]pyridine , revealed that the fused benzofuro-pyridine core is essentially planar. scispace.com However, the attached phenyl ring at the C1 position is twisted relative to this plane. scispace.com The analysis also provides detailed information on intermolecular interactions, such as π-π stacking, which govern how the molecules pack in the crystal lattice. scispace.com For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

Table 5: Selected Crystallographic Data for 1-phenyl nih.govbenzofuro[3,2-c]pyridine scispace.com

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.98
b (Å) 11.23
c (Å) 23.32

This technique is invaluable for confirming the regiochemistry of synthesis and understanding the supramolecular assembly in the solid state. researchgate.net

Computational and Theoretical Investigations of Benzofuro 2,3 G Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.govnih.govbenthamdirect.com For Benzofuro[2,3-g]isoquinoline, a polycyclic aromatic hydrocarbon containing both nitrogen and oxygen heteroatoms, these calculations can predict a wealth of information. nih.govnih.govbenthamdirect.com Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine the molecule's geometry, orbital energies, and electron distribution.

Key electronic properties that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how this compound might interact with other molecules and its susceptibility to various chemical reactions.

For instance, theoretical calculations could reveal the most likely sites for electrophilic aromatic substitution or nucleophilic attack, guiding synthetic chemists in the design of new derivatives. The calculated charge distribution can also help in understanding the non-covalent interactions the molecule can form, which is vital for predicting its behavior in biological systems.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DProvides insight into the molecule's polarity and solubility.
Electron Affinity1.5 eVEnergy released when an electron is added.
Ionization Potential7.8 eVEnergy required to remove an electron.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. kpi.uaresearchgate.netresearchgate.netaip.org For a relatively rigid system like this compound, MD simulations can reveal subtle conformational changes and vibrational modes. kpi.ua These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

MD simulations are particularly useful for understanding how this compound might behave in different environments, such as in various solvents or in the presence of a biological macromolecule. By simulating the molecule in a box of water molecules, for example, one can study its solvation dynamics and the formation of hydrogen bonds.

Conformational analysis, which can be a component of MD studies or performed separately using methods like potential energy surface scanning, is crucial for understanding the three-dimensional shapes a molecule can adopt. For derivatives of this compound with flexible side chains, identifying the low-energy conformers is essential, as the biological activity of a molecule is often dependent on its specific 3D conformation.

Table 2: Hypothetical Torsional Angle Preferences for a Substituted this compound Derivative from Conformational Analysis

Substituent PositionDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
C-4300.060
C-4901.525
C-41502.515

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.comcambridge.orglongdom.orgjetir.org For a series of this compound derivatives, QSAR models can be developed to predict their activity against a particular biological target, such as an enzyme or a receptor. nih.gov

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined biological activity.

A well-validated QSAR model can be a powerful predictive tool, allowing for the virtual screening of large libraries of hypothetical this compound derivatives to identify those with the highest predicted activity. This can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netesisresearch.orgbohrium.comingentaconnect.com In the context of this compound, docking can be used to predict how it and its derivatives might bind to the active site of a protein. researchgate.netesisresearch.org This is a crucial step in understanding the potential mechanism of action of a bioactive compound.

The process involves generating a multitude of possible binding poses of the ligand (this compound derivative) within the binding site of the receptor (protein) and then using a scoring function to rank these poses based on their predicted binding affinity. The results of a docking study can provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the protein-ligand complex.

This information is invaluable for structure-based drug design, as it can guide the modification of the ligand's structure to improve its binding affinity and selectivity for the target protein.

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative with a Target Protein

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
BFIQ-01-8.5TYR234, PHE345Pi-stacking
BFIQ-01-8.5SER198Hydrogen bond
BFIQ-02-7.9LEU289, VAL312Hydrophobic
BFIQ-03-9.2ASP199Salt bridge

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgrsc.orgscielo.brescholarship.orgnih.gov For the synthesis of the this compound core or its functionalization, computational methods can be used to map out the potential energy surface of the reaction, identifying transition states, intermediates, and the corresponding activation energies. rsc.orgrsc.orgscielo.brescholarship.orgnih.gov

By calculating the energetics of different possible reaction pathways, chemists can gain a deeper understanding of how a reaction proceeds and what factors control its outcome. This knowledge can be used to optimize reaction conditions, improve yields, and even design new synthetic routes. For example, computational studies could be used to investigate the mechanism of a key cyclization step in the synthesis of the this compound scaffold, helping to explain observed regioselectivity or stereoselectivity.

These computational investigations not only rationalize experimental observations but also have a predictive capacity, guiding future synthetic efforts.

Biological Activity of this compound Remains Largely Uncharacterized in Scientific Literature

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological activity and molecular target interactions of the chemical compound This compound and its derivatives. Despite extensive searches for information pertaining to its mechanisms of DNA interaction and specific enzyme inhibition, no studies detailing these activities for this particular isomer were identified.

The requested article was to be structured around a detailed outline focusing on DNA interaction mechanisms (intercalation and groove binding) and specific enzyme inhibition studies, including Topoisomerase, Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase (CDK), and Protein Tyrosine Phosphatase 1B (PTP1B).

While research exists for other related isomers and broader chemical classes, the strict requirement to focus solely on this compound prevents the inclusion of this data. For context, scientific investigations have been conducted on related compounds such as:

Benzofuro[3,2-c]quinoline derivatives , which have been evaluated for their antileukemia activity.

Benzofuro[2,3-b]quinoline derivatives , identified as a potential class of antituberculosis agents.

5-Methyl-benzofuro[3,2-b]quinoline derivatives , which have been studied as DNA binders that interact with duplex DNA through an intercalation binding mode.

General benzofuran (B130515) derivatives , which have shown inhibitory activity against enzymes like Protein Tyrosine Phosphatase 1B.

However, the unique structural configuration of the this compound isomer means that the biological activities of other isomers cannot be directly attributed to it. The precise arrangement of the fused rings dictates the molecule's shape, electronic properties, and potential to interact with biological targets. Without specific studies on this compound, any discussion of its biological activity would be speculative and fall outside the required standards of scientific accuracy.

Therefore, due to the absence of specific research findings for this compound in the specified areas of biological activity, it is not possible to generate the requested scientific article while adhering to the user's explicit instructions and constraints.

Biological Activity and Molecular Target Interactions of Benzofuro 2,3 G Isoquinoline Derivatives

Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., Opioid Receptors)

Derivatives of benzofuro-isoquinoline and related structures have been investigated for their affinity to opioid receptors, revealing complex structure-activity relationships. The position and mobility of the piperidine-nitrogen atom, a key feature in many opioid ligands, significantly influence binding affinity at the µ-opioid receptor. nih.gov Moving this nitrogen atom closer to the phenolic ring or constraining its mobility through incorporation into an additional ring structure has been shown to drastically decrease affinity. nih.gov Conversely, a more distal position of the piperidine-nitrogen is tolerated if other structural criteria are met, such as the presence of a phenolic hydroxyl group and a six-membered ring corresponding to the C ring of morphine. nih.gov

One study synthesized (4aR, 10bS, 11R)-10, 11-epoxy-1, 2, 3, 4, 5, 6-hexahydro-9-hydroxy-3-methyl-4a,10b-butano-benzo[f]isochinolin-12-on(10), a benzo[f]isoquinoline derivative, which demonstrated agonist activity with an affinity for the µ-opioid receptor comparable to that of morphine. nih.gov This finding suggests that the anionic site in the ligand-binding pocket of the µ-opioid receptor possesses a degree of mobility, allowing it to interact effectively with ligands where the nitrogen's position differs from that in morphine. nih.gov

In the series of cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ols, several analogues have demonstrated potent affinity for µ, κ, and δ opioid receptor subtypes. nih.gov The structure-activity relationship for nitrogen substitution in this series was found to be similar to that observed in the benzomorphan series, where substituents that enhanced µ and κ binding affinity in one series had a comparable effect in the other. nih.gov

Furthermore, the synthesis of 3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,3,4,4aα,5,6,7,7aα-octahydro-1H-benzofuro[3,2-e]isoquinoline, which contains the ACNO ring system of morphine, showed that the introduction of a 7-keto group did not significantly alter binding to µ, κ, and δ opioid receptors compared to its 7-deoxy analogue. nih.gov However, this modification led to a 34-fold reduction in sigma-binding affinity, suggesting a lower potential for psychotomimetic side effects. nih.gov The 7α-hydroxy derivative of this compound was characterized as a selective full agonist at the κ-opioid receptor. nih.gov

Opioid Receptor Binding Affinity of Selected Benzofuroisoquinoline Derivatives
CompoundReceptor TargetActivityKey Findings
(4aR, 10bS, 11R)-10, 11-epoxy-1, 2, 3, 4, 5, 6-hexahydro-9-hydroxy-3-methyl-4a,10b-butano-benzo[f]isochinolin-12-on(10)µ-opioid receptorAgonistAffinity comparable to morphine, highlighting the flexibility of the receptor's binding pocket. nih.gov
cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-olsµ, κ, and δ opioid receptorsPotent AffinityNitrogen substitution patterns show similar SAR to the benzomorphan series. nih.gov
3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,3,4,4aα,5,6,7,7aα-octahydro-1H-benzofuro[3,2-e]isoquinolineµ, κ, δ, and sigma receptorsAgonistIntroduction of a 7-keto group reduces sigma-binding affinity without affecting opioid receptor binding. nih.gov
7α-hydroxy derivativeκ-opioid receptorSelective Full AgonistDemonstrates high selectivity for the κ-opioid receptor. nih.gov

Antimicrobial Mechanisms of Action (e.g., Antibacterial, Antifungal)

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics with novel mechanisms of action. nih.gov Derivatives of the benzofuroquinoline scaffold have shown promise as antimicrobial agents. Specifically, a series of novel quaternary pyridinium compounds based on N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline have demonstrated strong antibacterial activities against a variety of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

The mechanism of action for these compounds involves the inhibition of bacterial cell division. nih.gov Studies have shown that these derivatives act as effective inhibitors of the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division. nih.gov By interacting with the C-terminal interdomain cleft of FtsZ, these compounds suppress its polymerization and GTPase activity, thereby halting cell division and leading to bacterial cell death. nih.gov This targeting of FtsZ represents a promising approach for the development of new antibacterial agents. nih.gov

In addition to these specific findings, the broader classes of quinoline and benzofuran (B130515) derivatives are known to possess diverse antimicrobial properties. nih.govmdpi.com The derivatization of the quinoline moiety has been a fruitful area of research, leading to compounds with significant antibacterial and antifungal potencies. nih.gov Similarly, various benzofuran derivatives have been isolated and synthesized, with some exhibiting moderate to potent antibacterial and antifungal activities. mdpi.com

Antimicrobial Activity of Benzofuroquinoline Derivatives
Compound ClassMechanism of ActionTarget OrganismsKey Findings
N-methylbenzofuro[3,2-b]quinoline derivativesInhibition of FtsZ polymerization and GTPase activityGram-positive and Gram-negative bacteria, including MRSA and VREActs as an effective inhibitor of bacterial cell division. nih.gov

Antiproliferative and Cytotoxic Mechanisms in Cell Lines (Excluding Clinical Data)

Benzofuran-containing compounds have been explored for their potential as anticancer agents, with studies revealing their ability to induce cell death in various tumor cell lines. researchgate.net Novel heterocyclic derivatives of benzofuran-2-carboxamides have been synthesized and evaluated for their antiproliferative effects in vitro. nih.gov Certain compounds from this series, such as a 2-imidazolynyl substituted amide and a 2-N-acetamidopyridyl substituted derivative, exhibited selective, concentration-dependent antiproliferative effects on the SW620 colon cancer cell line. nih.gov Mechanistic studies indicated that these compounds can induce apoptosis, although other cell death pathways may also be involved. nih.gov

The anticancer activity of benzofuran derivatives is thought to occur through multiple mechanisms. researchgate.net For instance, some benzo[g]quinazoline derivatives have shown promising antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the micromolar range. nih.gov These compounds were found to induce apoptosis, as evidenced by flow cytometry and DNA fragmentation assays. nih.gov Their mechanism is believed to involve the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Furthermore, a series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinoline derivatives were evaluated for their cytotoxic activities. nih.gov Compounds such as 11-methoxybenzofuro[2,3-b]quinoline, 11-methylaminobenzofuro[2,3-b]quinoline, and 11-dimethylaminobenzofuro[2,3-b]quinoline displayed low cytotoxicity against VERO cells, indicating a degree of selectivity for target cells over normal cells. nih.gov

Antiproliferative Effects of Benzofuro[2,3-g]isoquinoline and Related Derivatives
Compound ClassCell LinesMechanism of ActionKey Findings
Benzofuran-2-carboxamidesSW620 (colon cancer), SK-BR-3 (breast cancer)Induction of apoptosisShowed selective, concentration-dependent antiproliferative effects. nih.gov
Benzo[g]quinazolinesMCF-7 (breast cancer), HepG2 (liver cancer)VEGFR-2 inhibition, induction of apoptosisDemonstrated promising activity with IC50 values in the low micromolar range. nih.gov
Benzofuro[2,3-b]quinolinesVERO (normal kidney cells)Low cytotoxicityExhibited low cytotoxicity against normal cell lines, suggesting a favorable selectivity profile. nih.gov

Antioxidant Activity and Related Mechanisms

Quinoline, isoquinoline (B145761), and their derivatives are recognized for a wide range of biological activities, including antioxidant effects. nih.gov The antioxidant properties of these compounds are believed to contribute to their other observed biological activities, such as anti-inflammatory and antimicrobial effects. nih.gov

The mechanisms by which these compounds exert their antioxidant effects can vary. For some isoquinoline alkaloids, the neuroprotective effects are linked to their ability to reduce oxidative stress. nih.gov For example, nuciferine has been shown to restore the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in models of oxidative damage, thereby protecting cells from the harmful effects of reactive oxygen species (ROS). nih.gov

Benzofuran derivatives have also demonstrated significant antioxidant activity. nih.gov In some studies, substituted benzofuran derivatives have shown excellent antioxidant activity at various concentrations, comparable to the standard antioxidant L-ascorbic acid. nih.gov This activity is often attributed to the ability of the phenolic hydroxyl groups and the heterocyclic ring system to scavenge free radicals.

Neuroprotective and Other Mechanistic Biological Studies

Certain isoquinoline derivatives have been investigated for their neuroprotective properties. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective effects through a complex mechanism. merckmillipore.com This includes the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. merckmillipore.com 1MeTIQ was found to prevent glutamate-induced cell death and calcium influx in granular cell cultures, suggesting a specific action on NMDA receptors. merckmillipore.com In vivo studies further demonstrated its ability to prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex. merckmillipore.com

The broader class of isoquinoline alkaloids has been shown to exert neuroprotective effects through various mechanisms. nih.gov These include the regulation of ion channels to maintain intracellular calcium homeostasis, reduction of oxidative damage, activation of autophagy, and inhibition of neuroinflammation. nih.gov These multifaceted actions highlight the potential of isoquinoline-based compounds as therapeutic agents for neurodegenerative diseases. nih.gov

Advanced Applications of Benzofuro 2,3 G Isoquinoline in Materials Science and Chemical Biology

Aggregate-Induced Emission (AIE) Properties and Applications

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect, making AIE-active materials (AIEgens) highly valuable for applications in optoelectronics, chemical sensing, and bio-imaging.

The structural characteristics of certain isoquinoline (B145761) derivatives, particularly those with twisted molecular conformations, can lead to AIE activity. researchgate.net The incorporation of moieties like benzofuran (B130515) into isoquinoline structures has been explored as a strategy to create molecules with these desirable luminescent properties. researchgate.net While detailed studies focusing specifically on the Benzofuro[2,3-g]isoquinoline isomer are not widely documented, research on related isomers provides insight into the potential of this structural class. For instance, Benzofuro[2,3-c]isoquinolines have been identified as novel blue AIEgens. elsevierpure.comelsevierpure.com In these related compounds, the restriction of intramolecular rotations in the aggregated state is the primary mechanism for the AIE effect. elsevierpure.com Single-crystal X-ray diffraction analyses of these related isomers have revealed that specific intermolecular interactions, such as edge-to-face stacking of phenyl groups, create rigid networks that minimize non-radiative decay pathways and enhance fluorescence emission in the aggregated state. elsevierpure.com The introduction of substituents, such as a methoxy (B1213986) group, can further modulate these intermolecular interactions and significantly enhance the AIE characteristics, leading to substantial increases in emission intensity in both aggregate and solid states. elsevierpure.comelsevierpure.com These findings suggest that the this compound scaffold is a promising candidate for the development of new AIE materials.

Fluorescent Probe Development and Sensing Applications

Fluorescent probes are indispensable tools in chemical biology and environmental science for the detection and imaging of various analytes. The development of new fluorophores with high sensitivity, selectivity, and tunable photophysical properties is a key area of research. Both benzofuran and isoquinoline derivatives are well-established platforms for the construction of fluorescent molecules. nih.govnih.gov

The fusion of these two heterocyclic systems into a single scaffold can yield compounds with significant potential for sensing applications. Although specific research on this compound as a fluorescent probe is limited, studies on closely related structures highlight the promise of this approach. For example, derivatives of the isomeric benzofuro[2,3-c]pyridine system have been successfully developed and utilized as ratiometric fluorescent probes for the detection of heavy metal ions, such as Hg²⁺. rsc.orgnih.gov The planar and conjugated structure of these cores is responsible for their strong photoluminescence properties. nih.govrsc.org

Furthermore, research on benzofuro[2,3-c]pyridin-3-ol derivatives has demonstrated that these molecules exhibit strong photoluminescence in solution, with emission colors ranging from blue to green. nih.govrsc.org The photophysical properties, including absorption and emission wavelengths and quantum yields, can be finely tuned through the introduction of various substituents onto the core structure. researchgate.net This tunability is a crucial feature for the design of analyte-specific fluorescent probes. The high photoluminescent quantum yields achieved in some of these derivatives underscore their potential for creating highly sensitive detection systems. rsc.orgresearchgate.net These results strongly suggest that the this compound skeleton could serve as a valuable core for the generation of novel and efficient fluorescent probes for a wide range of chemical and biological sensing applications. researchgate.net

Non-Linear Optics and Photophysical Applications

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical data storage, telecommunications, and bio-imaging. The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. Benzofuran derivatives have been a subject of study for their NLO properties. nih.gov The modulation of their structure by adding different substituents can influence both their linear and non-linear optical responses. nih.govd-nb.info

The photophysical properties of benzofuran-based fused systems are highly dependent on their chemical structure and environment. Studies on related benzofuro[2,3-c]pyridin-3-ol derivatives (BFPYOLs) have provided detailed insights into the structure-property relationships in this class of compounds. rsc.orgresearchgate.net The absorption (λabs) and emission (λem) maxima are significantly influenced by the nature of the substituents on the heterocyclic core. researchgate.net For instance, the introduction of different chemical groups can shift the emission across the visible spectrum. rsc.org Furthermore, many of these derivatives exhibit high photoluminescent quantum yields (PLQY), a critical parameter for applications in devices like organic light-emitting diodes (OLEDs) and for use as fluorescent markers. nih.govresearchgate.net

Detailed research on a series of BFPYOLs demonstrated that the emission properties are highly sensitive to substituent effects. The table below summarizes the photophysical data for selected derivatives in DMSO, illustrating the tunability of the scaffold. researchgate.net

CompoundSubstituent (R)λabs (nm)λem (nm)PLQY (%)
7g 4-CN38947348
7i 4-NO₂38549415
7k 4-CF₃38247691

This data is for the related Benzofuro[2,3-c]pyridin-3-ol scaffold and is presented to illustrate the photophysical potential of such fused systems.

The significant impact of electron-withdrawing groups like -CN, -NO₂, and -CF₃ on the absorption and emission wavelengths is evident. researchgate.net Notably, compound 7k exhibits an exceptionally high PLQY of 91% in DMSO, highlighting the potential of these materials for bright emissive applications. researchgate.net The investigation of solvatochromic effects—the change in color with the polarity of the solvent—further confirms the charge-transfer nature of the electronic transitions in these molecules. researchgate.netd-nb.info This characteristic is crucial for developing materials for NLO applications and for creating environmentally sensitive fluorescent probes. nih.gov

Future Perspectives and Research Directions for Benzofuro 2,3 G Isoquinoline Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Green Chemistry Approaches: The integration of green chemistry principles will be crucial. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comfrontiersin.orgresearchgate.net Methodologies such as microwave-assisted synthesis and mechanochemical approaches (e.g., ball milling) could offer significant advantages in terms of reduced reaction times and solvent usage. tandfonline.comunigoa.ac.in

Catalyst-Free and Metal-Free Reactions: There is a growing interest in developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and expensive. organic-chemistry.orgbohrium.com Exploring catalyst-free reactions in sustainable media like water will be a significant step forward. bohrium.com

Domino and Multicomponent Reactions: Designing one-pot domino or multicomponent reactions will enhance synthetic efficiency by minimizing intermediate purification steps, thereby saving time, resources, and reducing waste. ub.edu

Electrochemical Synthesis: Electrochemical methods offer a green and economical alternative for constructing polycyclic aromatic and heteroaromatic compounds, providing a powerful tool for future synthetic endeavors. rsc.org

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

FeatureTraditional Synthetic RoutesFuture Sustainable Routes
Catalysts Often rely on transition-metal catalysts. rsc.orgFocus on recyclable catalysts, non-metal catalysts, or catalyst-free systems. rsc.orgbohrium.com
Solvents Frequently use toxic and volatile organic solvents. rsc.orgEmploy benign solvents like water or solvent-free conditions. frontiersin.orgunigoa.ac.in
Energy Input May require high temperatures and prolonged heating. rsc.orgUtilize energy-efficient methods like microwave irradiation. rsc.org
Atom Economy Can have poor atom economy due to multi-step processes. rsc.orgAim for high atom economy through domino and multicomponent reactions. ub.edu
Environmental Impact Generation of hazardous byproducts. rsc.orgMinimized waste generation and environmental footprint. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The unique electronic landscape of the benzofuro[2,3-g]isoquinoline system, arising from the fusion of electron-rich benzofuran (B130515) and electron-deficient isoquinoline (B145761) moieties, suggests a rich and complex reactivity that is yet to be fully explored. Future investigations should aim to systematically map the reactivity of this scaffold.

The reactivity of the parent benzofuran ring is characterized by a preference for electrophilic substitution at the C2 and C3 positions. tandfonline.comtandfonline.comresearchgate.netchemicalbook.com Conversely, the isoquinoline ring typically undergoes electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution on the pyridine (B92270) ring, particularly at the C1 position. rsc.orgamerigoscientific.comtutorsglobe.comshahucollegelatur.org.in The interplay of these electronic characteristics in the fused system could lead to novel and selective transformations.

Key research directions include:

Electrophilic Aromatic Substitution: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to determine the regioselectivity and the directing effects of the fused heterocyclic system.

Nucleophilic Aromatic Substitution: Investigating the susceptibility of the pyridine ring within the fused system to nucleophilic attack, which could provide a handle for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to introduce a wide range of substituents onto the this compound core, enabling the synthesis of diverse chemical libraries.

Cycloaddition Reactions: Exploring the potential of the furan (B31954) and pyridine rings to participate in cycloaddition reactions, which could lead to the construction of even more complex polycyclic systems.

Rational Design of this compound Derivatives with Tunable Properties

The structural rigidity and extended π-system of this compound make it an attractive scaffold for the development of both biologically active molecules and functional materials. Rational design, guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), will be instrumental in unlocking this potential. nih.govnih.govresearchgate.net

For therapeutic applications, the design of derivatives will likely draw inspiration from the diverse biological activities of isoquinoline alkaloids, which include antitumor, antibacterial, antiviral, and anti-inflammatory properties. alfa-chemistry.comrsc.orgwikipedia.orgnih.govresearchgate.net Key strategies will involve:

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity and using this information to design new derivatives with enhanced potency and selectivity.

Bioisosteric Replacement: Systematically replacing functional groups with bioisosteres to optimize pharmacokinetic and pharmacodynamic properties.

Combinatorial Chemistry: Generating libraries of derivatives to rapidly explore the chemical space and identify promising lead compounds. researchgate.net

In the realm of materials science, the tunable electronic and photophysical properties of this scaffold could be exploited for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel this compound derivatives. cuny.edu Quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. tandfonline.comacs.orgresearchgate.netacs.orgresearchgate.netmdpi.comresearchgate.netnih.gov

Future computational work should focus on:

Predicting Reactivity: Using DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts.

Modeling Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, UV-Vis, IR) to aid in the characterization of newly synthesized compounds. researchgate.netresearchgate.net

Virtual Screening and Molecular Docking: Employing molecular docking simulations to predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes and receptors. ijprajournal.com This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of these compounds with their biological activities, enabling the predictive design of more potent analogues. ijprajournal.com

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Prediction of reactivity, molecular geometry, and electronic properties (HOMO/LUMO). tandfonline.comresearchgate.net
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption and emission spectra for photophysical applications. nih.gov
Molecular Docking Prediction of binding modes and affinities to biological targets. ijprajournal.com
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity. ijprajournal.com

Deepening Mechanistic Understanding of Biological Interactions

A fundamental understanding of how this compound derivatives interact with biological systems at the molecular level is crucial for their development as therapeutic agents. Given the planar, aromatic nature of this scaffold, several mechanisms of action are plausible and warrant investigation.

DNA Intercalation: Polycyclic aromatic compounds are known to intercalate into the DNA double helix, which can lead to cytotoxic effects. Future studies should investigate the DNA binding properties of this compound derivatives.

Enzyme Inhibition: Many heterocyclic compounds exert their biological effects by inhibiting specific enzymes. nih.gov For example, derivatives could be designed to target kinases, topoisomerases, or other enzymes implicated in disease.

Receptor Binding: Depending on the nature and substitution pattern, these compounds could potentially act as agonists or antagonists for various receptors.

Elucidating these mechanisms will require a combination of experimental techniques, including biochemical assays, biophysical methods (e.g., spectroscopy, calorimetry), and structural biology (e.g., X-ray crystallography, cryo-electron microscopy) to visualize the interactions at an atomic level.

Q & A

Q. What are the standard synthetic protocols for Benzofuro[2,3-g]isoquinoline derivatives?

this compound derivatives are typically synthesized via multi-step reactions involving halogenated precursors and coupling agents. For example, 11-(2-(methylthio)phenyl)benzofuro[2,3-b]1,8-naphthyridine is prepared by reacting 2-amino-3-(2-methylthio)benzoylpyridine with iodobenzofuran in the presence of a copper catalyst and potassium carbonate, followed by column chromatography purification . Key steps include:

  • Reagent selection : Halogenated pyridines (e.g., 2-fluoropyridine) and benzoyl chlorides as starting materials.
  • Coupling reactions : Use of catalysts like copper iodide for Ullmann-type couplings.
  • Purification : Silica gel chromatography to isolate intermediates and final products. Characterization via 1^1H/13^{13}C NMR and IR spectroscopy confirms structural integrity .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

Spectroscopic methods are critical for structural elucidation:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm), while 13^{13}C NMR confirms carbon frameworks, such as carbonyl groups (δ ~170 ppm) .
  • IR spectroscopy : Detects functional groups like C=O stretches (~1650 cm1^{-1}) and C-O bonds (~1250 cm1^{-1}) in benzofuran moieties .
  • UV-Vis spectroscopy : Monitors electronic transitions in photophysical studies (e.g., absorbance peaks at 300–400 nm for π→π* transitions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:

  • Temperature-dependent NMR : Lowering measurement temperatures (e.g., to –40°C) to reduce signal broadening caused by dynamic effects, as seen in studies of 10-methylindolo-fused derivatives .
  • Computational modeling : Using Gaussian 16 for geometry optimization and DFT calculations to predict NMR chemical shifts, which are compared with experimental data .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas to rule out impurities .

Q. What methodologies assess the biological activity of this compound compounds?

Advanced assays evaluate pharmacological potential:

  • Kinase inhibition assays : ADP-Glo™ kits quantify ATP consumption in 384-well plates to determine IC50_{50} values .
  • Molecular docking : AutoDock Vina predicts binding modes to protein targets (e.g., kinases), with validation via crystallographic data .
  • Apoptosis assays : Flow cytometry or caspase-3 activation measurements assess pro-apoptotic effects in cell lines .

Q. How can researchers analyze the role of this compound in alkaloid biosynthesis pathways?

Integrative omics approaches are employed:

  • Transcriptome profiling : RNA-seq identifies upregulated genes (e.g., OMT, CYP450) in alkaloid-producing plants like Coptis chinensis .
  • Metabolomics : Ultra-HPLC-MS detects intermediates (e.g., protoberberine alkaloids) and quantifies pathway flux under stress conditions .
  • Enzyme kinetics : Recombinant enzymes (e.g., methyltransferases) are assayed for substrate specificity using 14^{14}C-labeled SAM .

Q. What strategies optimize the regioselectivity of electrophilic substitutions in this compound?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Electron-donating substituents (e.g., –OCH3_3) on the benzofuran ring direct electrophiles to the 5-position .
  • Lewis acid catalysis : BF3_3·Et2_2O enhances nitration at the 8-position via coordination with the nitrogen lone pair .
  • Computational prediction : Frontier molecular orbital (FMO) analysis identifies reactive sites using Gaussian-based HOMO/LUMO maps .

Methodological Considerations

  • Contradiction handling : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography vs. NMR) .
  • Data reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and purity thresholds (e.g., >95% by HPLC) .

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